molecular formula C6H2BrF3N2O2 B1523400 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine CAS No. 956104-42-0

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B1523400
CAS No.: 956104-42-0
M. Wt: 270.99 g/mol
InChI Key: WHTGDIMWBUVWJS-UHFFFAOYSA-N
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Description

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2BrF3N2O2 and its molecular weight is 270.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-nitro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTGDIMWBUVWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704891
Record name 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
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Molecular Weight

270.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956104-42-0
Record name 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956104-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, halogenated pyridines serve as indispensable building blocks for the construction of complex molecular architectures. Among these, 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, identified by the CAS Number 956104-42-0 , has emerged as a particularly valuable intermediate.[1][2][3][4] Its unique trifunctionalized structure—featuring a reactive bromine atom, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group—endows it with a versatile reactivity profile. This guide provides an in-depth examination of its chemical properties, synthesis, and critical applications for researchers and professionals in drug development and materials science. The strategic placement of these functional groups renders the pyridine ring highly electron-deficient, making it an excellent substrate for a variety of chemical transformations.[1]

Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. The key properties of this compound are summarized below. It typically presents as a white to yellow solid and is stable under standard inert storage conditions.[5] Its solubility profile, characterized by low aqueous solubility but good solubility in common organic solvents like dichloromethane and chloroform, is a critical consideration for reaction and purification protocols.[6]

PropertyValueSource
CAS Number 956104-42-0[1][2][3]
Molecular Formula C₆H₂BrF₃N₂O₂[1][2][6]
Molar Mass ~270.99 g/mol [1][2][7]
Appearance White to yellow solid[5]
Boiling Point ~256-270 °C[5][6]
Density ~1.879 - 1.92 g/cm³[5][6]
Solubility in Water Low[6]
Solubility (Organic) Soluble in dichloromethane, chloroform, acetonitrile[6]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[5]

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.[1] These substituents significantly decrease the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.

Key Reactive Sites:

  • C2-Bromine: The bromine atom at the C2 position is an excellent leaving group, primed for displacement in Nucleophilic Aromatic Substitution (SNAr) reactions.

  • Aromatic Ring: The electron-deficient ring is activated for participation in various cross-coupling reactions.

The combined electronic effects of the substituents create a powerful driving force for SNAr, a cornerstone of its utility.

G cluster_main Nucleophilic Aromatic Substitution (SNAr) Reactivity cluster_effects Driving Forces reagent This compound (Electron-Deficient Ring) intermediate Meisenheimer Complex (Stabilized Intermediate) reagent->intermediate Attack at C2 nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->intermediate product Substituted Pyridine Derivative intermediate->product Loss of Br- nitro NO₂ Group (Strong -I, -M effect) cf3 CF₃ Group (Strong -I effect)

Caption: SNAr mechanism on the title compound.

This inherent reactivity makes the compound a valuable precursor for introducing the substituted pyridine motif into larger molecules, a common strategy in medicinal chemistry to enhance properties like metabolic stability and target binding. The trifluoromethyl group, in particular, is known to improve lipophilicity and cell membrane permeability.[1]

Synthetic Routes and Methodologies

The primary synthesis of this compound involves the bromination of a pyridinone precursor. This transformation is a robust and efficient method for installing the key bromine atom at the C2 position.

G start Starting Material: 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one reaction Bromination Reaction start->reaction Step 1 reagents Brominating Agents: Phosphorus tribromide (PBr₃) & Bromine (Br₂) reagents->reaction Step 2 purification Purification (e.g., Chromatography) reaction->purification Step 3 product Final Product: This compound purification->product Step 4

Caption: General synthesis workflow diagram.

Detailed Experimental Protocol: Bromination

The following protocol is a representative procedure derived from established chemical synthesis principles for this class of compounds.[1] Causality: The choice of PBr₃ and Br₂ provides a potent system for converting the pyridinone to the corresponding bromide. The reaction is conducted under controlled heating to ensure sufficient activation energy for the transformation while minimizing side reactions.

Materials:

  • 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one

  • Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Anhydrous reaction solvent (e.g., Dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge the starting material, 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one.

  • Solvent Addition: Add the anhydrous solvent under a nitrogen atmosphere to dissolve or suspend the starting material.

  • Reagent Addition: Cool the mixture in an ice bath. Cautiously add phosphorus tribromide (PBr₃) dropwise, followed by the slow addition of bromine (Br₂). Rationale: Exothermic reactions require careful temperature control to prevent runaway reactions and byproduct formation.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice and quench by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Rationale: This step neutralizes excess acidic reagents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified using column chromatography to yield the final, high-purity compound. An 88% yield has been reported for this synthesis under optimized conditions.[1]

Applications in Research and Development

This compound is not an end product but a crucial intermediary. Its utility spans multiple sectors, primarily in the creation of high-value, biologically active molecules.

  • Pharmaceuticals: It serves as a key building block for synthesizing novel drug candidates.[6] Its structure is explored for developing enzyme inhibitors and as a precursor for compounds targeting ion channels, such as TRPA1 channels.[1] The trifluoromethyl group enhances lipophilicity, which is a critical parameter for drug efficacy and bioavailability.[1]

  • Agrochemicals: The pyridine scaffold is central to many modern pesticides. This compound is used to derive new pesticide products with potent insecticidal and bactericidal activities.[6]

  • Materials Science: The unique electronic properties and thermal stability imparted by the fluorinated and nitrated pyridine ring make it a candidate for incorporation into specialty polymers and other functional materials.[1][6]

Conclusion

This compound is a high-value synthetic intermediate whose importance is rooted in its trifunctionalized chemical architecture. The interplay between the bromo, nitro, and trifluoromethyl groups creates a highly activated system for nucleophilic aromatic substitution and cross-coupling reactions. This predictable reactivity, coupled with robust synthetic accessibility, ensures its continued role as a pivotal building block in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. For scientists and researchers, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in creating next-generation molecular innovations.

References

  • Pipzine Chemicals. (n.d.). This compound.
  • Benchchem. (n.d.). This compound | 956104-42-0.
  • ChemicalBook. (2023). This compound | 956104-42-0.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Biosynth. (n.d.). This compound | 956104-42-0 | FB42523.
  • BLDpharm. (n.d.). 956104-42-0 | this compound.
  • ChemScene. (n.d.). 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | 1214336-90-9.
  • Unverified Source. (n.d.). This compound.

Sources

An In-Depth Technical Guide to 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, a key building block in modern organic synthesis. The document delves into its physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, reactivity profile, and significant applications in the pharmaceutical and agrochemical industries. With a focus on practical utility for researchers, this guide includes detailed experimental protocols, mechanistic insights, and safety considerations, underpinned by authoritative references to support scientific rigor.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and process development.[1] Its unique trifluoromethyl- and nitro-substituted pyridine core makes it a versatile intermediate for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridine ring, amplified by the presence of strong electron-withdrawing groups, imparts distinct reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions.[1] This guide aims to serve as a detailed resource for scientists and researchers, offering both foundational knowledge and practical insights into the effective utilization of this valuable synthetic intermediate.

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1. The presence of the trifluoromethyl group significantly influences its properties, enhancing its lipophilicity and metabolic stability in potential drug candidates.

PropertyValueSource
Molecular Formula C₆H₂BrF₃N₂O₂[1]
Molecular Weight 270.99 g/mol [3]
Appearance White to light yellow crystalline solid[2]
Melting Point 56-60 °C[2]
Boiling Point ~268-270 °C[2]
Solubility Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform.[2]
Density ~1.92 g/cm³[2]
CAS Number 956104-42-0[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The primary synthetic route to this compound involves the bromination of a suitable pyridinone precursor.[1] Alternative strategies may involve a multi-step sequence of nitration, bromination, and trifluoromethylation on a pyridine scaffold.

Laboratory-Scale Synthesis from 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one

A common and effective laboratory preparation involves the bromination of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one using a mixture of phosphorus tribromide (PBr₃) and bromine (Br₂).[1] This method has been reported to yield the desired product in high purity and good yield.

G cluster_0 Synthesis Workflow Start 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one Reaction Bromination Start->Reaction Reagents PBr₃, Br₂ Reagents->Reaction Product This compound Reaction->Product G Start This compound NAS Nucleophilic Aromatic Substitution (SNAr) Start->NAS Nu⁻ Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->Coupling Pd catalyst, Boronic acid/alkene Reduction Nitro Group Reduction Start->Reduction Reducing agent (e.g., Fe/HCl, H₂/Pd) Product_NAS Substituted Pyridines (e.g., with -OR, -NR₂, -SR) NAS->Product_NAS Product_Coupling Biaryls, Styrenes Coupling->Product_Coupling Product_Reduction 5-Amino-2-bromo-3- (trifluoromethyl)pyridine Reduction->Product_Reduction

Sources

The Pivotal Role of the Trifluoromethyl Group in 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

<-2> A.I. Generated Content

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine is a crucial building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its utility stems from a unique substitution pattern where the trifluoromethyl (-CF3) group, in concert with a nitro group and a bromine atom, dictates the molecule's reactivity and imparts desirable properties to its derivatives. This guide provides an in-depth exploration of the trifluoromethyl group's commanding influence on the chemical behavior of this versatile pyridine derivative. We will delve into its impact on reaction mechanisms, highlight key synthetic applications with detailed protocols, and discuss its significance in the design of bioactive molecules.

The Trifluoromethyl Group: An Architect of Reactivity and Properties

The trifluoromethyl group is a powerful modulator of a molecule's electronic and physical properties. Its incorporation into the this compound framework is a strategic design choice with profound consequences.

1.1. Electronic Effects: A Tale of Induction and Deactivation

The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms. This potent inductive effect (-I) significantly reduces the electron density of the pyridine ring.[1][2][3] This deactivation has several important consequences:

  • Enhanced Electrophilicity: The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack. This is the cornerstone of its utility in nucleophilic aromatic substitution (SNAr) reactions.[2]

  • Modified Basicity: The electron-withdrawing -CF3 group decreases the basicity of the pyridine nitrogen, impacting its ability to participate in acid-base chemistry and its coordination to metal catalysts.

  • Altered Spectroscopic Properties: The electronic environment influenced by the -CF3 group can be observed in shifts in NMR and IR spectra, providing valuable diagnostic information.

1.2. Steric Influence: A Bulky Guardian

The trifluoromethyl group is sterically demanding. This bulk can influence the regioselectivity of reactions by hindering the approach of reagents to adjacent positions. In the context of this compound, the -CF3 group at the 3-position can direct incoming nucleophiles or coupling partners to the 2-position, where the bromine atom resides.

1.3. Physicochemical Property Modulation: A Key to Bioactivity

The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[4][5]

PropertyImpact of the Trifluoromethyl GroupSignificance in Drug Development
Lipophilicity Significantly increasesImproved membrane permeability and bioavailability.[2]
Metabolic Stability The C-F bond is highly resistant to metabolic cleavage.Increased in vivo half-life and reduced metabolic liabilities.[2][3]
Binding Affinity Can engage in favorable interactions with biological targets.Potential for enhanced potency and selectivity.

Synthetic Utility: A Versatile Hub for Molecular Construction

The trifluoromethyl group, in conjunction with the nitro and bromo substituents, activates this compound for a diverse range of chemical transformations.

2.1. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The electron-deficient pyridine ring, activated by both the nitro and trifluoromethyl groups, readily undergoes SNAr at the 2-position, where the bromine atom serves as an excellent leaving group.[2]

Experimental Protocol: A Representative SNAr Reaction with an Amine

Objective: To synthesize a 2-amino-5-nitro-3-(trifluoromethyl)pyridine derivative.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.1-1.5 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature typically ranging from 60 to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the starting materials and reagents.

  • Anhydrous Solvent: Water can act as a competing nucleophile.

  • Base: Neutralizes the HBr formed during the reaction, driving it to completion.

  • Heat: Provides the necessary activation energy for the substitution to occur at a reasonable rate.

Caption: SNAr reaction of this compound.

2.2. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

The C-Br bond at the 2-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This opens up a vast chemical space for derivatization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-aryl-5-nitro-3-(trifluoromethyl)pyridine derivative.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, toluene/water)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Trustworthiness and Self-Validation:

  • Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction efficiency and should be optimized for specific substrates.

  • Base Selection: The strength and solubility of the base are crucial for the transmetalation step of the catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: Pyridine, Boronic Acid, Pd Catalyst, Base Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Aqueous Quench Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

2.3. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing a key functional group for further elaboration.[2][6] This transformation unlocks access to a different class of pyridine derivatives with altered electronic properties and new synthetic handles. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, and iron powder in acetic acid.

Conclusion: A Strategically Designed Building Block

The trifluoromethyl group in this compound is not merely a substituent but a strategic element that governs its reactivity and imparts valuable characteristics to its derivatives. Its strong electron-withdrawing nature activates the pyridine ring for nucleophilic substitution and provides a foundation for diverse cross-coupling reactions. Furthermore, the physicochemical properties it confers are highly sought after in the design of modern pharmaceuticals and agrochemicals. A thorough understanding of the multifaceted role of the trifluoromethyl group is paramount for any scientist aiming to leverage the full synthetic potential of this powerful and versatile chemical intermediate.

References

  • Pipzine Chemicals. This compound. Accessed January 27, 2026.
  • Benchchem. This compound | 956104-42-0. Accessed January 27, 2026.
  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Accessed January 27, 2026.
  • The Role of Trifluoromethyl Pyridines in Modern Drug Discovery. (2025, December 18). [Source name not available].
  • Uneyama, K. (2006). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 31(3), 269-279.
  • Biosynth. This compound | 956104-42-0 | FB42523. Accessed January 27, 2026.
  • The Role of Trifluoromethyl Pyridines in Agrochemical Synthesis. (2026, January 26). [Source name not available].

Sources

Methodological & Application

Application Note & Protocol: Selective Reduction of the Nitro Group in 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the selective reduction of the nitro group in 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, a critical transformation in the synthesis of various pharmaceutical intermediates. We will explore and detail three robust protocols utilizing common reducing agents: iron powder, tin(II) chloride, and catalytic hydrogenation. The methodologies are presented with a focus on mechanistic rationale, experimental setup, and process optimization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Synthetic Importance of 5-Amino-2-bromo-3-(trifluoromethyl)pyridine

The selective reduction of the nitro group in this compound to yield 5-Amino-2-bromo-3-(trifluoromethyl)pyridine is a pivotal step in the synthesis of numerous biologically active molecules. The resulting aminopyridine is a versatile building block, with the amino group serving as a handle for further functionalization, while the bromine atom and the trifluoromethyl group can be exploited for cross-coupling reactions and for tuning the electronic and lipophilic properties of the final compound, respectively.

The challenge in this transformation lies in achieving high chemoselectivity, preserving the sensitive C-Br bond, which is susceptible to reduction under certain conditions. The choice of the reducing agent and reaction conditions is therefore paramount to ensure high yields and purity of the desired product.

Mechanistic Considerations for Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a multi-step process involving the transfer of six electrons. While the exact mechanism can vary depending on the reducing agent and the pH of the reaction medium, a general pathway can be outlined as follows:

Nitro_Reduction_Mechanism Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Generalized pathway for the reduction of an aromatic nitro group.

Comparative Overview of Reduction Protocols

The following table summarizes the key parameters of the three detailed protocols for the reduction of this compound.

Parameter Protocol 1: Fe/NH₄Cl Protocol 2: SnCl₂·2H₂O Protocol 3: Catalytic Hydrogenation (Pd/C)
Reducing Agent Iron powderTin(II) chloride dihydrateH₂ gas (or transfer hydrogenation)
Catalyst Not applicableNot applicable10% Palladium on Carbon
Solvent Ethanol/WaterEthanol or Ethyl AcetateMethanol or Ethanol
Temperature 70-80 °C60-70 °CRoom Temperature
Reaction Time 2-4 hours1-3 hours3-6 hours
Typical Yield 85-95%90-98%>95%
Key Advantages Cost-effective, readily available reagentsHigh chemoselectivity, mild conditionsHigh purity, clean reaction profile
Potential Issues Iron sludge can complicate work-upStoichiometric tin wasteRequires specialized equipment (hydrogenator)

Detailed Experimental Protocols

Protocol 1: Reduction with Iron Powder in Ethanol/Water

This classic method is highly reliable and cost-effective, making it suitable for large-scale synthesis. The use of ammonium chloride helps to maintain a slightly acidic pH, which facilitates the reduction process.

Workflow:

Fe_Reduction_Workflow A 1. Charge Reactor B 2. Add Solvents & Reagents A->B Substrate, Fe, NH₄Cl C 3. Heat to Reflux B->C Ethanol, Water D 4. Monitor by TLC/LC-MS C->D 70-80 °C E 5. Hot Filtration D->E Reaction Complete F 6. Solvent Evaporation E->F Remove Iron Salts G 7. Extraction F->G H 8. Drying & Concentration G->H e.g., EtOAc I 9. Purification (Optional) H->I

Caption: Step-by-step workflow for the iron-mediated nitro reduction.

Step-by-Step Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add iron powder (3.0-5.0 eq) and ammonium chloride (0.2-0.5 eq).

  • Solvent Addition: Add a mixture of ethanol and water (typically in a ratio of 4:1 to 10:1 v/v).

  • Reaction: Heat the mixture to reflux (70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water and basify with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

  • Purification: The crude 5-Amino-2-bromo-3-(trifluoromethyl)pyridine can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

This method is known for its high chemoselectivity and is particularly useful when other reducible functional groups are present in the molecule.

Step-by-Step Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) portion-wise. The reaction is often exothermic, so the addition rate should be controlled to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to 60-70 °C and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Carefully add a saturated solution of NaHCO₃ or a 1 M solution of sodium hydroxide (NaOH) to adjust the pH to 8-9. This will precipitate tin salts.

    • Filter the mixture through Celite®, washing the cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Protocol 3: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and highly efficient method that often provides the product in high purity without the need for extensive purification.

Workflow:

PdC_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A 1. Add Substrate & Solvent to Hydrogenation Vessel B 2. Add Pd/C Catalyst (under N₂ or Ar) A->B C 3. Purge with H₂ B->C D 4. Pressurize with H₂ C->D 1-3 atm E 5. Stir at Room Temperature D->E Monitor H₂ uptake F 6. Filter Catalyst E->F Reaction Complete G 7. Concentrate Filtrate F->G Wash with solvent H 8. Obtain Product G->H

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the pyridine ring is a cornerstone scaffold, present in a multitude of biologically active compounds. The strategic functionalization of this core structure is paramount for the fine-tuning of pharmacological properties. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine has emerged as a particularly valuable and highly reactive building block for the synthesis of novel and complex heterocyclic systems.

The potent electron-withdrawing nature of both the nitro and trifluoromethyl groups renders the pyridine ring exceptionally electron-deficient. This electronic profile significantly activates the C2 position towards nucleophilic aromatic substitution (SNAr) and facilitates a variety of palladium-catalyzed cross-coupling reactions at the C-Br bond.[1] This dual reactivity provides a powerful platform for the introduction of diverse functionalities, which can then be strategically employed in subsequent cyclization reactions to construct fused heterocyclic architectures.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of novel heterocycles, with a focus on the construction of trifluoromethyl-substituted imidazo[1,2-a]pyridines. These protocols are designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and ensuring the generation of reliable and reproducible results.

Physicochemical Properties of the Starting Material

A thorough understanding of the physical and chemical properties of the starting material is crucial for safe handling and successful reaction setup.

PropertyValueReference
Molecular Formula C₆H₂BrF₃N₂O₂[2]
Molar Mass 285.009 g/mol [2]
Appearance Light yellow to yellow solid[2]
Melting Point 56-60 °C[2]
Solubility Low solubility in water; soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile.[2]
Reactivity Highly reactive towards nucleophiles due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. Stable under normal conditions but can react with strong reducing or oxidizing agents.[2]

Strategic Pathways to Fused Heterocycles

The journey from this compound to a novel fused heterocycle typically involves a multi-step synthetic sequence. A logical and efficient approach is outlined below:

workflow A This compound B Step 1: C-N Bond Formation (Buchwald-Hartwig Amination) A->B C 2-Amino-5-nitro-3-(trifluoromethyl)pyridine Intermediate B->C D Step 2: Reduction of the Nitro Group C->D E 2,5-Diamino-3-(trifluoromethyl)pyridine Intermediate D->E F Step 3: Intramolecular Cyclization (e.g., with α-haloketone) E->F G Novel Fused Heterocycle (e.g., Imidazo[1,2-a]pyridine) F->G

Figure 1: A strategic workflow for the synthesis of fused heterocycles.

This workflow highlights a common and effective strategy:

  • C-N Bond Formation: Introduction of a nitrogen nucleophile at the C2 position via a Buchwald-Hartwig amination reaction.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine, which can then act as a nucleophile in a subsequent cyclization step.

  • Intramolecular Cyclization: Reaction of the di-functionalized pyridine intermediate to form a new, fused heterocyclic ring.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-nitro-3-(trifluoromethyl)pyridine

The initial and critical step in our synthetic pathway is the conversion of the starting bromide to the corresponding amine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is well-suited for this transformation.

Protocol 1: Buchwald-Hartwig Amination

Reaction Principle: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine in the presence of a phosphine ligand and a base. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

Materials:

  • This compound

  • Ammonia source (e.g., Benzophenone imine or ammonia solution)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous 1,4-dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask or sealed reaction tube under an inert atmosphere, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Reagent Addition: Add sodium tert-butoxide (1.4 eq). If using benzophenone imine as the ammonia source, add it at this stage (1.2 eq).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (to a concentration of ~0.1 M).

  • Reaction Conditions: Stir the reaction mixture vigorously at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-5-nitro-3-(trifluoromethyl)pyridine as a yellow solid.

Causality of Experimental Choices:

  • Ligand Selection: Xantphos is a bulky, electron-rich bisphosphine ligand that is known to be effective in promoting the reductive elimination step of the catalytic cycle and preventing β-hydride elimination, leading to higher yields.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and regenerate the active catalyst.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Part 2: Reduction of the Nitro Group to Form the Diamine Intermediate

With the 2-amino functionality in place, the next strategic step is the reduction of the nitro group at the C5 position to a primary amine. This transformation is key to enabling the subsequent cyclization to form a fused heterocycle.

Protocol 2: Tin(II) Chloride Reduction

Reaction Principle: Tin(II) chloride is a classical and effective reagent for the selective reduction of aromatic nitro groups to amines in the presence of other functional groups. The reaction proceeds in an acidic medium, and the tin salts are subsequently removed during the work-up.

Materials:

  • 2-Amino-5-nitro-3-(trifluoromethyl)pyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium hydroxide (NaOH)

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-amino-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate and cool in an ice bath.

    • Carefully add a saturated aqueous solution of NaHCO₃ to neutralize the acid. Be cautious of gas evolution.

    • To address the precipitation of tin salts, add a 10% aqueous NaOH solution until the pH is >12. This will help to dissolve the tin hydroxides by forming stannates.[3]

    • If a precipitate persists, filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Separate the organic layer from the aqueous layer.

    • Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude 2,5-diamino-3-(trifluoromethyl)pyridine can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a cost-effective and reliable reducing agent for nitro groups that is tolerant of many other functional groups.

  • Work-up Strategy: The formation of tin salt precipitates during work-up is a common issue. Basifying the solution to a high pH helps to solubilize these salts as stannates, facilitating a cleaner extraction.[3] The use of Celite® provides a physical means of removing any remaining insoluble material.

Part 3: Synthesis of a Novel Fused Heterocycle: 7-Nitro-8-(trifluoromethyl)imidazo[1,2-a]pyridine

The final step in our synthetic sequence is the construction of the fused heterocyclic ring. The reaction of the 2,5-diaminopyridine intermediate with an α-haloketone is a classic and efficient method for the synthesis of imidazo[1,2-a]pyridines, known as the Chichibabin reaction.[4]

Protocol 3: Intramolecular Cyclization to form an Imidazo[1,2-a]pyridine

Reaction Principle: The 2-aminopyridine moiety of the diamine intermediate acts as a binucleophile. The exocyclic amino group first displaces the halide of the α-haloketone, followed by an intramolecular cyclization of the endocyclic pyridine nitrogen onto the ketone carbonyl, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Materials:

  • 2,5-Diamino-3-(trifluoromethyl)pyridine

  • α-Bromoacetophenone (or other α-haloketones)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) (optional, as a mild base)

  • Round-bottom flask

  • Magnetic stirrer and reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 2,5-diamino-3-(trifluoromethyl)pyridine (1.0 eq) and the α-haloketone (1.1 eq) in ethanol or DMF in a round-bottom flask.

  • Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours. The addition of a mild base like sodium bicarbonate can sometimes accelerate the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration and washed with cold ethanol.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the desired trifluoromethyl-substituted imidazo[1,2-a]pyridine.

Causality of Experimental Choices:

  • Choice of α-haloketone: The nature of the α-haloketone will determine the substituent at the C2 position of the final imidazo[1,2-a]pyridine, allowing for the introduction of further diversity.

  • Solvent: Ethanol and DMF are common solvents for this type of cyclization reaction as they are polar and have relatively high boiling points, facilitating the reaction.

mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration A 2,5-Diamino-3-(trifluoromethyl)pyridine C Intermediate 1 A->C attacks B α-Bromoacetophenone B->C D Intermediate 2 C->D cyclizes E Final Product: 7-Amino-8-(trifluoromethyl)-2-phenylimidazo[1,2-a]pyridine D->E loses H₂O

Figure 2: Simplified mechanism of Imidazo[1,2-a]pyridine formation.

Conclusion: A Gateway to Novel Chemical Space

The protocols outlined in this guide demonstrate a robust and versatile strategy for leveraging the unique reactivity of this compound to access novel and complex heterocyclic scaffolds. The sequential application of modern cross-coupling methodologies, reliable reduction techniques, and classic cyclization reactions provides a clear and efficient pathway for the synthesis of trifluoromethyl-substituted imidazo[1,2-a]pyridines and related fused heterocycles. These compounds are of significant interest in drug discovery and materials science, and the detailed protocols provided herein are intended to empower researchers to explore this rich and promising area of chemical space.

References

  • Pipzine Chemicals. This compound. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Available from: [Link]

  • Reduction of aromatic nitro compounds with SnCl2. Reddit. Available from: [Link]

Sources

Application Note: Strategic Functionalization of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine via

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the nucleophilic aromatic substitution (


) of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine  (CAS: 956104-42-0) with various amines. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for PI3K inhibitors, antiviral agents, and agrochemicals.

The presence of a strong electron-withdrawing nitro group at C5 and a trifluoromethyl group at C3 renders the C2-bromine highly labile, allowing for rapid diversification under mild conditions. However, the high reactivity requires precise control to prevent hydrolysis or over-reaction. This note provides self-validating protocols for both standard and sterically hindered amines.

Mechanistic Insight & Regioselectivity

To design effective experiments, one must understand the electronic vectors driving the reaction. The substrate is an electron-deficient heterocycle.[1]

Electronic Activation
  • The Nitro Group (

    
     at C5):  This is the primary activator. It is para to the leaving group (C2-Br) across the pyridine axis. Through resonance, it stabilizes the negative charge developed on the ring nitrogen and the C5 carbon during the formation of the Meisenheimer complex.
    
  • The Trifluoromethyl Group (

    
     at C3):  Located ortho to the leaving group, it exerts a strong inductive electron-withdrawing effect (-I), further increasing the electrophilicity of the C2 carbon.
    
  • The Pyridine Nitrogen: Acts as an electron sink, lowering the energy barrier for nucleophilic attack.

Reaction Pathway Visualization

The reaction proceeds via a classic addition-elimination mechanism (


).

SNAr_Mechanism cluster_legend Electronic Effects Reactant Substrate (2-Br-5-NO2-3-CF3-Py) TS Meisenheimer Complex (Stabilized by NO2) Reactant->TS Addition (k1) Amine Nucleophile (R-NH2) Amine->TS Product Product (2-Amino-Pyridine) TS->Product Elimination (k2) Byproduct HBr Salt TS->Byproduct Effect1 NO2 (C5): Resonance Stabilization Effect2 CF3 (C3): Inductive Activation

Figure 1: Mechanistic pathway of amine coupling. The rate-determining step is typically the nucleophilic addition (


).[2]

Experimental Protocols

Protocol A: Standard Coupling (Primary & Unhindered Secondary Amines)

Applicability: Benzylamine, Aniline, Morpholine, Piperidine. Rationale: Due to the high activation of the ring, strong bases or high temperatures are often unnecessary and can lead to impurities (e.g., hydrolysis of Br to OH).

Materials:

  • Substrate: this compound (1.0 eq)

  • Amine: 1.1 – 1.2 eq

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in MeCN (5 mL, 0.2 M).

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.5 mmol) followed by the dropwise addition of the amine (1.1 mmol).

    • Note: The reaction is exothermic. Cooling prevents localized overheating and side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (

      
      ) should disappear, replaced by a more polar fluorescent spot.
      
  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Most products precipitate upon addition of cold Hexane/Ether. If not, flash chromatography is required.

Protocol B: Sterically Hindered / Weak Nucleophiles

Applicability: tert-Butylamine, electron-deficient anilines, sulfonamides. Rationale: Hindered amines require thermal energy to overcome the steric bulk of the adjacent


 group.

Materials:

  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the polar transition state).

  • Base:

    
     (2.0 eq) or NaH (for very weak nucleophiles like amides).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate (1.0 mmol) and amine (1.5 eq) in DMSO (3 mL).

  • Base Addition: Add

    
     (2.0 mmol).
    
  • Heating: Heat the reaction vessel to 60–80°C for 6–12 hours.

    • Caution: Do not exceed 100°C to avoid denitration or decomposition of the

      
       group.
      
  • Workup (Aqueous Crash): Pour the reaction mixture into crushed ice/water (30 mL). The product usually precipitates as a solid. Filter and wash with water.

Data & Optimization Guide

The following table summarizes expected outcomes based on nucleophile class.

Nucleophile ClassExampleMethodSolventTempTypical Yield
Primary Aliphatic BenzylamineATHF0°C

RT
90-95%
Cyclic Secondary MorpholineAMeCNRT85-92%
Aromatic AnilineA/BEtOH/Reflux60°C75-85%
Hindered Primary tert-ButylamineBDMSO80°C60-75%
Weak Nucleophile 2-AminopyridineBDMF90°C50-65%
Troubleshooting Matrix
  • Issue: Hydrolysis (Formation of 2-OH species).

    • Cause: Wet solvent or hygroscopic base (

      
      ).
      
    • Fix: Use anhydrous THF/MeCN and switch to organic base (DIPEA).

  • Issue: Incomplete Reaction.

    • Cause: Steric clash with C3-

      
      .
      
    • Fix: Increase temperature to 60°C; switch solvent to DMSO to increase nucleophilicity.

Workflow Visualization

Workflow Start Start: Select Amine CheckSteric Is Amine Sterically Hindered? Start->CheckSteric MethodA Method A: Mild Conditions (THF/MeCN, DIPEA, RT) CheckSteric->MethodA No (Primary/Sec) MethodB Method B: Forcing Conditions (DMSO, Cs2CO3, 80°C) CheckSteric->MethodB Yes (t-Butyl/Aniline) Monitor Monitor: LC-MS / TLC MethodA->Monitor MethodB->Monitor Conversion Full Conversion? Monitor->Conversion Conversion->MethodB No (Switch conditions) WorkupA Workup: Dilute EtOAc, Wash H2O Conversion->WorkupA Yes (Method A) WorkupB Workup: Ice Water Crash Conversion->WorkupB Yes (Method B) Final Final Product (Solid/Oil) WorkupA->Final WorkupB->Final

Figure 2: Decision tree for selecting the optimal synthesis protocol.

Safety & Handling

  • Toxicity: Halogenated nitropyridines are potential skin sensitizers and irritants. Handle in a fume hood.

  • Energetics: While stable at RT, nitro-compounds can be energetic. Avoid heating dry solids above 150°C.

  • Waste: Segregate as Halogenated Organic Waste.

References

  • PubChem Compound Summary. "this compound (CAS 956104-42-0)."[3] National Center for Biotechnology Information. Accessed Oct 2023. [Link]

  • March, J. "Nucleophilic Aromatic Substitution." In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Link]

  • Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Nucleophilic Substitution of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

[1][2]

Molecule Profile & Reactivity Analysis

Before troubleshooting, understand the electronic landscape of your substrate.

  • The Electrophile: this compound.[1][2][3][4]

  • Activation: The C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-ring nitrogen and the para-nitro group.

  • The Challenge (The "3-CF3 Problem"): While electronically activating, the trifluoromethyl group at C3 exerts significant steric hindrance . It blocks the trajectory of incoming nucleophiles, often stalling reactions that "should" work on paper.

  • The Trap: The 5-nitro group makes the ring electron-deficient enough that side reactions (hydrolysis, reduction) become competitive if the primary SNAr pathway is slow.

Troubleshooting Guide (Q&A Format)

Case 1: "My reaction stalls at 20-30% conversion despite heating."

Diagnosis: Steric shielding by the 3-CF3 group is preventing the formation of the Meisenheimer intermediate. Solution: You need to increase the energy of the system and "strip" the nucleophile.

  • Step 1: Switch Solvents. If you are using THF or Dioxane, switch to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .[1] These polar aprotic solvents solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.

  • Step 2: Increase Concentration. Run the reaction at high concentration (0.5 M to 1.0 M) to increase collision frequency.

  • Step 3: Temperature. Do not fear heat.[1] This substrate often requires 80–120 °C to overcome the steric barrier of the trifluoromethyl group.

  • Step 4 (The "Nuclear" Option): If SNAr fails, switch to Buchwald-Hartwig Amination .[1] Palladium catalysts can often bypass the steric constraints of SNAr transition states (see Protocol B).

Case 2: "I see a new spot on TLC (lower Rf), but it’s not my product."

Diagnosis: Hydrolysis.[1][5] You have likely formed 3-(trifluoromethyl)-5-nitro-2-pyridone (or the 2-hydroxy tautomer).[1] Cause: Trace moisture in the solvent or hygroscopic bases (like KOH/NaOH) competing with your nucleophile. The electron-deficient ring reacts avidly with hydroxide.[1]

  • Fix:

    • Use anhydrous solvents (stored over molecular sieves).[1]

    • Switch to non-hygroscopic bases : Use Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4).[1] Avoid hydroxides.[1]

    • Nitrogen Atmosphere: Run the reaction under an inert atmosphere to exclude atmospheric moisture.

Case 3: "Can the Nitro group at C5 be displaced?"

Analysis: It is theoretically possible but kinetically disfavored compared to the C2-Bromide.[1]

  • Reasoning: The C2 position is activated by both the ring nitrogen (ortho) and the nitro group (para). The C5 position is meta to the ring nitrogen. Therefore, C2 is the "softest" and most electrophilic spot.

  • Risk: If you use extremely harsh nucleophiles (e.g., thiols, alkoxides) at very high temperatures, you might see mixtures. Stick to stoichiometric equivalents of nucleophiles to maintain regiocontrol.

Visualizing the Challenge

The following diagram illustrates the mechanistic bottleneck caused by the 3-CF3 group and the decision logic for overcoming it.

ReactionPathwaysSubstrateThis compoundSNAr_PathPathway A: S_NAr(Nucleophilic Aromatic Substitution)Substrate->SNAr_PathConditions_MildStandard Conditions(THF/Dioxane, 60°C)SNAr_Path->Conditions_MildSteric_BlockBARRIER: 3-CF3 Steric HindranceBlocks Nucleophile ApproachResult_StallReaction Stalls / Low YieldSteric_Block->Result_StallConditions_Mild->Steric_BlockNucleophile RepelledConditions_HarshForced Conditions(DMSO/NMP, 100-120°C)Result_SuccessTarget Product FormedConditions_Harsh->Result_SuccessBarrier OvercomeResult_Stall->Conditions_HarshIncrease Energy/PolarityBuchwald_PathPathway B: Buchwald-Hartwig(Pd-Catalyzed Coupling)Result_Stall->Buchwald_PathIf S_NAr FailsCatalystPd(OAc)2 / XPhos or BrettPhosBypasses Steric BarrierBuchwald_Path->CatalystCatalyst->Result_Success

Figure 1: Decision logic for overcoming steric hindrance at the C2 position. Note the pivot to Pd-catalysis if thermal SNAr fails.

Detailed Experimental Protocols

Protocol A: Optimized SNAr for Hindered Amines

Use this for primary amines or unhindered secondary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Amine): 1.2 – 1.5 equiv[1]

  • Base: DIPEA (2.0 equiv) or Cs2CO3 (2.0 equiv)[1]

  • Solvent: Anhydrous DMSO or NMP (Concentration: 0.5 M)[1]

Procedure:

  • Setup: Charge a reaction vial with the substrate and inorganic base (if using Cs2CO3). Purge with N2.

  • Addition: Add anhydrous DMSO via syringe. Add the amine and DIPEA (if using organic base).

  • Reaction: Heat the mixture to 90 °C . Monitor by TLC/LCMS every 2 hours.

    • Checkpoint: If <10% conversion after 4 hours, raise temp to 120 °C.

  • Workup: Dilute with Ethyl Acetate. Wash 5x with water (critical to remove DMSO).[1] Dry over Na2SO4 and concentrate.

Protocol B: Buchwald-Hartwig "Rescue" Method

Use this for bulky secondary amines or anilines that fail Protocol A.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: XPhos or BrettPhos (10 mol%) (Bulky ligands are essential)[1]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Procedure:

  • Degassing: Sparge the solvent with Nitrogen for 15 minutes prior to use.[1] Oxygen poisons the catalyst.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine Pd source, Ligand, Base, and Substrate.

  • Initiation: Add solvent and amine.[1] Seal the vessel.

  • Reaction: Heat to 100 °C for 12–16 hours.

  • Filtration: Filter through a pad of Celite to remove Palladium black.[1]

Data & Reference Tables

Table 1: Solvent & Base Selection Guide
ConditionSuitabilityNotes
THF / DIPEA LowOften too cool (reflux 66°C) to overcome 3-CF3 sterics.[1]
Dioxane / K2CO3 MediumGood for moderate heating (100°C).[1]
DMSO / Cs2CO3 High "Cesium Effect" aids solubility; DMSO maximizes rate.[1]
EtOH / Et3N AvoidHigh risk of solvolysis (EtO attack) competing with amine.[1]
Table 2: Comparative Leaving Group Reactivity
PositionSubstituentReactivity RankComment
C2 Bromine #1 (Primary) Activated by Ring N + 5-NO2.[1]
C5 Nitro#2 (Secondary)Can be displaced by thiols/alkoxides under forcing conditions.[1]
C3 TrifluoromethylInertGenerally stable, but provides steric bulk.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Technical Support Center: Purification of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this challenging, yet synthetically valuable, class of compounds. The unique electronic nature of this scaffold—a pyridine ring made highly electron-deficient by nitro and trifluoromethyl substituents—presents specific purification challenges that require carefully considered strategies.[1]

This document provides field-tested insights and evidence-based protocols to help you navigate these challenges, ensuring high purity and recovery of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered when planning the purification of these derivatives.

Q1: What are the main challenges in purifying this compound derivatives?

A: The primary challenges stem from the compound's chemical properties:

  • High Reactivity: The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[1] The basic nitrogen of the pyridine ring can also interact strongly with acidic stationary phases like silica gel, leading to peak tailing and potential degradation.[2]

  • Potential for Instability: The presence of a nitro group and a bromine atom can lead to instability, especially under harsh purification conditions (e.g., high heat or extreme pH).

  • Closely-Eluting Impurities: Synthetic precursors or side-products, such as unreacted starting material or isomers, often have similar polarities, making chromatographic separation difficult.

Q2: What is the recommended first-pass purification strategy for a crude reaction mixture?

A: For most applications, flash column chromatography on silica gel is the standard initial approach. However, due to the compound's properties, modifications are often necessary. A good starting point is a gradient elution with a non-polar solvent system, such as hexanes/ethyl acetate or hexanes/acetone.[3] If the compound shows instability or significant tailing on silica, alternative strategies like recrystallization or chromatography on a different stationary phase (e.g., alumina) should be considered.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A: This is a common issue with electron-deficient pyridines. The acidic nature of standard silica gel can catalyze decomposition.

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the initial mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). This deactivates the acidic silanol groups responsible for degradation and peak tailing.

  • Switch to Alumina: Neutral or basic alumina can be a gentler alternative to silica gel for acid-sensitive compounds.

  • Minimize Contact Time: Use a faster flow rate during chromatography to reduce the time the compound spends on the stationary phase.

Q4: Is recrystallization a viable purification method for this class of compounds?

A: Yes, absolutely. This compound is typically a solid at room temperature, making recrystallization an excellent and scalable purification method, especially for removing baseline impurities and achieving high final purity.[4] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Yellow/Brown Streak on TLC/Column 1. Compound degradation on acidic silica. 2. Presence of highly polar, colored impurities.1. Deactivate silica with triethylamine (0.5% in eluent). 2. Switch to neutral alumina as the stationary phase. 3. Consider a pre-purification workup (e.g., aqueous wash) to remove polar impurities.
Significant Peak Tailing in Chromatography Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[2]1. Add a basic modifier like triethylamine or pyridine (0.1-1%) to the mobile phase. 2. Use a less acidic, end-capped stationary phase if using HPLC.
Low Recovery from Column Chromatography 1. Irreversible adsorption onto the stationary phase. 2. Compound is too polar and not eluting with the chosen solvent system.1. Ensure the silica is deactivated if tailing/streaking is observed. 2. After the main elution, flush the column with a much stronger solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material.
A New, Less Polar Spot Appears on TLC After Column The compound may be reacting with the triethylamine modifier (if used) to form a less polar adduct.1. Reduce the concentration of triethylamine to the minimum required to prevent tailing. 2. Evaporate the purified fractions as soon as possible under reduced pressure to remove the volatile base.
Co-elution with an Impurity The impurity has a very similar polarity (Rf value) to the desired product.1. Optimize the solvent system. Test ternary mixtures (e.g., Hexane/DCM/EtOAc) to fine-tune selectivity. 2. If column chromatography fails, attempt purification by recrystallization.

Part 3: Experimental Protocols & Workflows

Workflow for Selecting a Purification Strategy

This decision tree illustrates a logical approach to choosing the best purification method based on initial observations.

PurificationWorkflow start Crude Product Analysis (TLC, LCMS, NMR) check_solid Is the crude product a solid? start->check_solid check_spots Are impurities well-separated by TLC? check_solid->check_spots No / Oily recrystallize Attempt Recrystallization check_solid->recrystallize Yes check_spots->recrystallize No, baseline impurities flash_chrom Perform Flash Chromatography (Standard Silica) check_spots->flash_chrom Yes check_tailing Does the product spot tail or streak on TLC? modified_chrom Perform Flash Chromatography (Deactivated Silica / Alumina) check_tailing->modified_chrom Yes final_purity Assess Purity (NMR, LCMS) check_tailing->final_purity No recrystallize->final_purity flash_chrom->check_tailing modified_chrom->final_purity

Caption: Decision workflow for purification strategy.

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to mitigate degradation and improve peak shape for acid-sensitive pyridine derivatives.

  • Slurry Preparation:

    • In a fume hood, measure the required amount of silica gel (typically 50-100x the mass of the crude product).

    • Add the silica to your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Add triethylamine (TEA) to the slurry to a final concentration of 0.5% (v/v).

    • Stir the slurry for 5-10 minutes to ensure complete neutralization.

  • Column Packing:

    • Pour the neutralized slurry into the chromatography column and use pressure or solvent flow to pack the bed firmly.

    • Ensure no air bubbles are trapped in the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[3] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase (containing 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes) to elute your compound.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. It is advisable to use a slightly elevated temperature to ensure the complete removal of the higher-boiling triethylamine.

Protocol 2: Recrystallization

This method is ideal for purifying solid products to a high degree of purity.

  • Solvent Screening (Small Scale):

    • Place a few milligrams of your crude product into several small test tubes.

    • Add a few drops of different solvents or solvent mixtures (e.g., ethanol, isopropanol, hexanes, ethyl acetate, ethanol/water, toluene/hexanes).

    • Heat the tubes to the boiling point of the solvent. A good solvent will dissolve the compound completely when hot.

    • Allow the tubes to cool slowly to room temperature, then place them in an ice bath. A suitable solvent will cause the pure product to crystallize or precipitate upon cooling.

  • Bulk Recrystallization:

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If colored impurities are present that are not removed by this step, you may consider adding a small amount of activated charcoal and hot filtering the solution (use caution with flammable solvents).

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Pipzine Chemicals. (n.d.). This compound. Pipzine Chemicals. Retrieved from [Link]

  • ACS Publications. (2009). Partial Reduction of Electron-Deficient Pyridines. Organic Letters. Retrieved from [Link]

Sources

byproduct formation in the synthesis of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

Welcome to the Technical Support Center. This guide addresses the critical failure points in the synthesis of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine , a high-value intermediate for agrochemicals (e.g., Tyclopyrazoflor) and pharmaceuticals (e.g., Apalutamide analogs).

The synthesis typically follows a Nitration-Bromination sequence starting from 2-hydroxy-3-(trifluoromethyl)pyridine (CAS 22245-83-6). While the route appears linear, the electron-deficient nature of the pyridine ring introduces specific challenges regarding regioselectivity and halogen lability.

Master Synthesis Workflow

The following diagram illustrates the standard reaction pathway and the origin of critical byproducts.

SynthesisPath SM Starting Material 2-Hydroxy-3-(CF3)pyridine (CAS: 22245-83-6) Nitro_Int Intermediate A 5-Nitro-2-hydroxy-3-(CF3)pyridine (CAS: 99368-66-8) SM->Nitro_Int Nitration (HNO3/H2SO4, 50-80°C) Target TARGET PRODUCT 2-Bromo-5-nitro-3-(CF3)pyridine (CAS: 956104-42-0) Nitro_Int->Target Bromination (PBr3 or POBr3, 100°C+) Imp_Iso Impurity A (Regioisomer) 6-Nitro isomer Nitro_Int->Imp_Iso Steric/Electronic Misdirection Imp_P Impurity C Phosphorylated Species Nitro_Int->Imp_P Incomplete Quench Imp_Hyd Impurity B (Hydrolysis) Reversion to Intermediate A Target->Imp_Hyd Wet Workup (Hydrolysis)

Figure 1: Reaction pathway highlighting the critical nitration and bromination steps, along with the genesis of major impurities.

Module 1: Nitration Troubleshooting

Process Step: Conversion of 2-hydroxy-3-(trifluoromethyl)pyridine to 5-nitro-2-hydroxy-3-(trifluoromethyl)pyridine.

Q: Why am I observing multiple spots on TLC during nitration?

Diagnosis: Regioselectivity failure or Dinitration. The trifluoromethyl group at C3 is electron-withdrawing, deactivating the ring. However, the hydroxyl group (tautomeric with the pyridone carbonyl) at C2 is strongly activating and ortho/para directing.

  • The Mechanism: The 5-position is para to the activating hydroxyl/carbonyl group and meta to the CF3 group. This makes C5 the thermodynamically favored site.

  • The Issue: If the temperature is too high (>90°C) or the acid concentration is uncontrolled, you may see:

    • 6-Nitro Isomer: Formed due to steric crowding at C5 or high-energy transition states.

    • Dinitration: Rare due to ring deactivation, but possible with fuming HNO3 at high temps.

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature between 50°C and 60°C . Do not exceed 80°C unless conversion stalls.

  • Reagent Choice: Use fuming HNO3 in concentrated H2SO4. The sulfuric acid acts as a solvent and catalyst.

  • Monitoring: Use HPLC to distinguish the 5-nitro (major) from the 6-nitro (minor). The 5-nitro isomer typically elutes later on C18 columns due to hydrogen bonding capabilities.

Q: The reaction mixture solidified. How do I handle the workup?

Diagnosis: Product precipitation. The 5-nitro intermediate (CAS 99368-66-8) is significantly less soluble in acidic media than the starting material. Solidification is a sign of high conversion but poses a safety risk (exotherm trapping).

Safe Workup Procedure:

  • Dilution: Do not add water directly to the solid mass. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • pH Adjustment: Neutralize the slurry to pH 3-4. Going too basic (pH > 9) can form water-soluble salts of the hydroxypyridine, leading to yield loss in the aqueous phase.

Module 2: Bromination & Halogen Exchange

Process Step: Conversion of the 5-nitro-2-hydroxy intermediate to the target 2-bromo product using PBr3 or POBr3.

Q: My product purity is high in the reaction, but drops after workup. Why?

Diagnosis: Hydrolytic Instability (The "Reversion" Effect). The this compound molecule is highly electrophilic. The C2 position is activated for Nucleophilic Aromatic Substitution (SNAr) by both the nitro group (para) and the pyridine nitrogen.

  • The Failure Mode: During aqueous workup, if the pH is too high or the temperature is elevated, water attacks the C2-Br bond, displacing the bromine and reverting the molecule back to the 2-hydroxy starting material (Impurity B in Figure 1).

Troubleshooting Guide:

Symptom Root Cause Solution
Reversion to OH-SM Aqueous quench was too hot or too basic. Quench into ice-cold water . Keep pH < 7. Extract immediately into DCM or EtOAc.
Low Yield Incomplete conversion of P-O intermediates. Ensure reaction runs at reflux (100-110°C) for at least 4 hours. PBr5 can be more effective than PBr3/Br2.

| Phosphorus Residues | Poor separation of phosphoric acid byproducts. | Wash organic layer with 10% NaHCO3 followed by brine. Ensure thorough phase separation. |

Q: Can I use POCl3 followed by Bromine exchange instead of PBr3?

Analysis: Yes, this is a valid alternative strategy known as the Appel-type reaction or halogen exchange (Halex).

  • Chlorination: Convert the hydroxy group to 2-chloro using POCl3. This is often cheaper and easier to handle.

  • Bromination: Perform a Finkelstein-like reaction using HBr in acetic acid or NaBr with a phase transfer catalyst.

  • Risk: Incomplete exchange leads to the 2-chloro impurity , which is extremely difficult to separate from the 2-bromo target due to similar boiling points and polarities. Direct bromination with PBr3/POBr3 is recommended for high purity.

Impurity Profiling & Remediation

Use this table to identify peaks in your HPLC/GC traces.

Impurity NameStructure DescriptionOriginRemediation Strategy
Impurity A 2-Hydroxy-5-nitro-3-(CF3)pyridineHydrolysis of product or unreacted intermediate.Re-process: Treat crude with PBr3 again. Prevention: Keep workup cold and acidic.
Impurity B 2-Bromo-3-(trifluoromethyl)pyridineUnder-nitrated byproduct.Distillation: Significant boiling point difference allows separation.
Impurity C 2-Chloro-5-nitro-3-(CF3)pyridineHalogen exchange contamination (if using Cl reagents).Avoidance: Use dedicated bromine glassware and reagents. Difficult to remove.
Impurity D 5,5'-Dimer speciesRadical coupling during nitration (rare).Recrystallization: Crystallize from Ethanol/Water mixture.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for the 2-bromo product? A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive over long periods. Protect from light to prevent photolytic debromination.

Q: Is the 2-hydroxy intermediate commercially available? A: Yes (CAS 99368-66-8), but it is often cost-effective to synthesize it from 2-hydroxy-3-(trifluoromethyl)pyridine (CAS 22245-83-6) if you have nitration capabilities.

Q: Can I use Toluene as a solvent for the bromination? A: Yes, Toluene is an excellent solvent for the POBr3 reaction. It allows for a higher reaction temperature (110°C) which drives the conversion of the sterically hindered C2-OH group. Acetonitrile is a cleaner alternative if easier workup is desired.

References

  • PubChem. (2025). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-66-8).[1] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP 0530524 A1). Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Analytical Monitoring of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BNTP-MON-001 Subject: Method Development & Troubleshooting for CAS 956104-42-0 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Dashboard: Molecule at a Glance

Before troubleshooting, confirm the physicochemical baseline of your analyte. This molecule is an electron-deficient heterocycle, which dictates its behavior on silica (TLC) and in the mass spectrometer source.

PropertyDataAnalytical Implication
Formula

Monoisotopic Mass: ~269.9 Da
Isotopes

(1:1 ratio)
Key Identifier: Look for "Twin Peaks" separated by 2 Da.
Electronic State Highly Electron DeficientLC-MS: Poor protonation in ESI(+). Consider ESI(-) or APCI.
Acidity/Basicity Weakly Basic PyridineTLC: May streak on silica due to interaction with acidic silanols.
Lipophilicity High (

+ Br)
TLC: High

in non-polar solvents. LC: Long retention on C18.

Module A: TLC Troubleshooting & Optimization

User Issue: "My spots are streaking, or I can't differentiate the product from the starting material."

Diagnostic Guide

The combination of the basic pyridine nitrogen and the electron-withdrawing groups (


) creates a "push-pull" system that interacts strongly with silica gel silanol groups.
Q1: Why are my spots tailing/streaking?

Root Cause: The pyridine nitrogen is hydrogen-bonding with acidic silanol sites on the silica plate. Solution: Passivate the silica.

  • Add Base: Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase.
    
  • Pre-treatment: Pre-run the TLC plate in a chamber containing 5% TEA in hexanes, then dry before spotting.

Q2: Which stain should I use?

Primary: UV 254 nm (The nitro and pyridine systems are UV active). Secondary (Functional Group Specific):

  • KMnO4: General oxidizable groups (Weak for this highly oxidized molecule).

  • Ninhydrin: ONLY useful if you are monitoring the reduction of the nitro group to an amine. The starting material will NOT stain; the product will turn red/purple.

  • Iodine Chamber: Good for general visualization if UV is ambiguous.

Q3: My

is too high (spots run with solvent front).

Root Cause: The


 and 

groups make the molecule very lipophilic. Solution: Reduce the polarity of your mobile phase.
  • Standard Start: 20% EtOAc / Hexanes.

  • Adjustment: Switch to 5-10% EtOAc / Hexanes or try Toluene/EtOAc (9:1).

Visualization: TLC Decision Logic

TLC_Logic Start Start: Spot Analysis Streak Is the spot streaking? Start->Streak Base Add 1% TEA to Eluent Streak->Base Yes Rf_Check Is Rf > 0.8? Streak->Rf_Check No Base->Rf_Check Polarity Reduce Polarity (Try 5% EtOAc/Hex) Rf_Check->Polarity Yes Vis Visualization Method Rf_Check->Vis No UV UV 254nm (Primary) Vis->UV Nin Ninhydrin (Only for Amine Product) Vis->Nin If reducing -NO2

Caption: Decision tree for optimizing TLC separation of electron-deficient pyridines.

Module B: LC-MS Method Development

User Issue: "I see a peak on UV, but no mass signal (Silent Peak), or the mass is wrong."

The "Silent Peak" Phenomenon

Electron-deficient pyridines (EDPs) are notorious for poor ionization in standard ESI(+) mode because the ring nitrogen's lone pair is delocalized by the


 and 

groups, making protonation (

) difficult.
Protocol: Ionization Source Selection
  • Standard ESI (+): Try first. If signal is weak, switch mobile phase modifier to 0.1% Formic Acid (proton donor).

  • ESI (-): The Nitro group is electronegative. It may ionize via electron capture to form

    
    . Use Ammonium Acetate  buffer (pH ~7) to facilitate this.
    
  • APCI (Atmospheric Pressure Chemical Ionization): If ESI fails, APCI is the "sledgehammer" for non-polar/electron-deficient aromatics.

Interpreting the Spectra: The Bromine Signature

You must validate the peak identity using the isotope pattern.

  • Target Mass: ~270 and ~272.

  • Pattern: You should see two peaks of nearly equal height separated by 2 m/z units (

    
     and 
    
    
    
    ).
  • Warning: If you see a single peak at M-Br+OH (Mass ~208), your bromine has hydrolyzed (likely in the source or during reaction).

Workflow: LC-MS Signal Optimization

LCMS_Workflow Input Sample Injection Mode Select Ionization Mode Input->Mode ESI_Pos ESI (+) 0.1% Formic Acid Mode->ESI_Pos Check Signal Detected? ESI_Pos->Check ESI_Neg ESI (-) 10mM NH4OAc Check->ESI_Neg No Verify Verify Isotope Pattern (1:1 ratio @ M, M+2) Check->Verify Yes APCI Switch to APCI ESI_Neg->APCI Still No Signal APCI->Verify

Caption: Step-by-step workflow for establishing a detectable mass signal for CAS 956104-42-0.

Reaction-Specific Monitoring Scenarios

Scenario A: Nucleophilic Aromatic Substitution ( )

Reaction: Displacement of Br (at C2) by an amine or alkoxide.

  • Monitoring Goal: Disappearance of SM (Br pattern) and appearance of Product (No Br pattern).

  • Critical Check: If the nucleophile is an amine, the product will be more polar and likely ionize much better in ESI(+) than the starting material.

  • TLC: Product will have a significantly lower

    
     (more polar).
    
Scenario B: Nitro Reduction

Reaction: Reduction of


 to 

.
  • Monitoring Goal: Mass shift of -30 Da (Loss of

    
     [-32], Gain of 
    
    
    
    [+2]).
  • TLC: Dramatic change. The amine product is basic and polar. It will stick to the baseline without TEA.

  • Stain: The product will stain red/purple with Ninhydrin; the starting material will not.

Standardized Protocols

Protocol 1: High-Resolution TLC Preparation
  • Plate: Silica Gel 60

    
     on Aluminum or Glass.
    
  • Eluent Preparation:

    • Mix Hexanes/Ethyl Acetate (9:1).

    • CRITICAL: Add 1 drop of Triethylamine per 10 mL of eluent.

  • Spotting: Dissolve sample in DCM. Spot 1

    
    .
    
  • Development: Run until solvent front is 1 cm from top.

  • Visualization: Observe under UV lamp (254 nm). Circle spots with pencil.

Protocol 2: Generic LC-MS Gradient (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7

    
     or 3.5 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Temp: 40°C.

References

  • PubChem. (n.d.).[1] 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (Compound). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (General reference for on electron-deficient heterocycles).
  • University of Rochester. (n.d.). TLC Stains and Recipes. Department of Chemistry. Retrieved January 31, 2026, from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Soft Ionization Technique. In Mass Spectrometry. IntechOpen.

Sources

work-up procedure for 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: BNTP-3CF3 | CAS: 956104-42-0[1][2]

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process engineers utilizing 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine as a scaffold.[1][2] Due to the high electrophilicity of the C-2 position activated by the 5-nitro and 3-trifluoromethyl groups, this reagent is a potent electrophile for


 reactions.[1][2] However, its specific electronic properties require tailored work-up procedures to maximize yield and safety.[1][2]
⚠️ Critical Safety Directive: Energetic & Sensitizing Hazards

STOP & REVIEW BEFORE EXPERIMENTATION

  • Thermal Instability: This compound contains a nitro group (-NO2) on an electron-deficient ring.[1] While generally stable at room temperature, do not subject the neat material or concentrated reaction mixtures to temperatures >100°C without Differential Scanning Calorimetry (DSC) data. Runaway decomposition is a risk.

  • Skin Sensitization: Halogenated nitro-pyridines are potent skin sensitizers and lachrymators.[1][2] All weighing and handling must occur inside a fume hood. Double-gloving (Nitrile over Latex) is recommended.[1][2]

Module 1: The "Gold Standard" Work-Up Protocol

Context: This protocol assumes a standard Nucleophilic Aromatic Substitution (


) where the bromine at C-2 is displaced by an amine or alkoxide nucleophile.[1][2]
Step-by-Step Methodology
StepActionTechnical Rationale (Causality)
1. Quench Cool reaction to 0°C. Add Sat.[1] Aqueous

(if basic) or Water (if neutral).
Neutralizes excess base used in

(e.g.,

, TEA) without generating excessive heat.
2. Dilution Add Ethyl Acetate (EtOAc) or DCM . Vol ratio 1:1 vs aqueous.Pyridines with

and

groups are highly lipophilic.[1][2] EtOAc is preferred to prevent halogenated solvent waste, but DCM offers better solubility for larger amino-derivatives.
3.[1][2] pH Check CRITICAL: Check aqueous layer pH. Target pH 8–9 .Why? If the product is an amine, acidic pH will protonate the pyridine nitrogen or the new amine side chain, trapping the product in the aqueous phase.[1][2] Use Sat.

to adjust.
4. Phase Split Separate layers. Re-extract aqueous layer 2x.Highly electron-deficient pyridines can have "muddy" phase boundaries.[1][2]
5. Wash Wash combined organics with Brine (Sat. NaCl) .Removes residual water and breaks micro-emulsions common with pyridine derivatives.
6. Drying Dry over

(Sodium Sulfate).

is acceptable, but

is less Lewis-acidic, minimizing risk if the product is acid-sensitive.[1][2]
7. Concentration Rotary evaporate at <45°C .[1]Avoid thermal stress. The nitro group reduces thermal stability.[1]
Module 2: Troubleshooting & FAQs

Direct solutions to common user-reported issues.

Q1: "I have a persistent emulsion that won't separate. What do I do?"

Diagnosis: Pyridine derivatives, especially those with basic nitrogens and lipophilic tails (


), act as surfactants.[2]
Solution: 
  • The "Salting Out" Method: Add solid NaCl directly to the separatory funnel and shake gently.[2] This increases the ionic strength of the aqueous layer, forcing organics out.[2]

  • The Filtration Method: If solid particulates (like

    
     fines) are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) . This usually breaks the emulsion immediately.[1]
    
Q2: "My yield is low, and I see a new spot on TLC near the baseline."

Diagnosis: Hydrolysis of the C-2 Bromine.[1][2] Mechanism: The 2-position is extremely electrophilic.[1][2] If you used strong hydroxide bases (NaOH/KOH) or heated the reaction in wet solvents, the


 ion may have displaced the Bromine, forming the 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine  (which exists as the pyridone tautomer).[1][2]
Corrective Action: 
  • Switch to non-nucleophilic bases: DIPEA,

    
    , or 
    
    
    
    .[2]
  • Ensure solvents are anhydrous (water <50 ppm).

Q3: "The product is co-eluting with the starting material on the column."

Diagnosis: The


 and 

groups make both the Starting Material (SM) and Product highly non-polar. Solution:
  • Change Stationary Phase: Use Amino-functionalized silica (

    
    -Silica).[1][2] The basic silica interacts differently with the nitro-pyridine core.[1][2]
    
  • Change Mobile Phase: Instead of Hexane/EtOAc, use DCM/MeOH (99:1 to 95:5). The chlorinated solvent often resolves halogenated pyridines better.[1]

Module 3: Decision Logic & Workflow Visualization
Figure 1: Work-Up Decision Matrix

Caption: Logic flow for handling emulsions and pH adjustments during the work-up of this compound derivatives.

WorkUpLogic Start Reaction Complete Quench Quench: Sat. NH4Cl Start->Quench Solvent Add Solvent (EtOAc) Quench->Solvent CheckEmulsion Emulsion Present? Solvent->CheckEmulsion YesEmulsion Add Solid NaCl CheckEmulsion->YesEmulsion Yes NoEmulsion Check pH (Aq. Layer) CheckEmulsion->NoEmulsion No StillEmulsion Persists? YesEmulsion->StillEmulsion Celite Filter thru Celite StillEmulsion->Celite Yes StillEmulsion->NoEmulsion No Celite->NoEmulsion IsAcidic pH < 7? NoEmulsion->IsAcidic AdjustBase Add Sat. NaHCO3 IsAcidic->AdjustBase Yes (Risk of salt formation) Extract Separate & Dry IsAcidic->Extract No (pH 8-9) AdjustBase->Extract

[1][2]

Figure 2: Reactivity & Byproduct Pathway

Caption: Mechanistic pathways showing the desired SNAr outcome versus the hydrolysis byproduct risk.

ReactionPath SM 2-Br-5-NO2-3-CF3-Pyridine Desired Product (2-Nu-Substituted) SM->Desired  Mild Base (K2CO3)  Anhydrous SideRxn Byproduct (2-OH Pyridone) SM->SideRxn  Strong Base (NaOH)  Water/Heat Reagent Nucleophile (H-Nu) Reagent->Desired

Module 4: Purification Data & Physical Properties[2][3]

Solubility Profile (Experimental Observations)

SolventSolubilityApplication
Water InsolubleWash layer
DCM HighExtraction / Column Load
EtOAc HighExtraction
Hexane LowPrecipitation / Trituration
Methanol ModerateColumn Eluent Additive

Recommended Column Conditions (Flash Chromatography)

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Gradient: 0%

    
     30% EtOAc in Hexanes.
    
  • Detection: UV 254 nm (Strong absorbance due to Nitro/Pyridine conjugation).

  • TLC Stain: Generally not required (UV active), but

    
     will stain the nitro group yellow/brown.
    
References
  • Synthesis & Properties of Halogenated Nitro-Pyridines

    • BenchChem. (n.d.). This compound Product Data. Retrieved from

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Mahdhaoui, F., et al. (2019).[3] "

      
       reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices." International Journal of Chemical Kinetics. Retrieved from 
      
  • Safety & Handling (SDS)

    • Fisher Scientific.[4] (2025).[4] Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)pyridine (Analogous Hazard Data). Retrieved from

  • General Synthesis of 3-CF3-5-NO2 Pyridines

    • Google Patents. (2016).[5] Preparation method of 2-nitro-5-bromopyridine (Analogous chemistry). CN106187867A.[6] Retrieved from

Sources

Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. This guide, presented in a question-and-answer format, is designed to provide in-depth technical assistance and troubleshooting strategies to address the unique challenges presented by this highly electron-deficient substrate. As Senior Application Scientists, we combine fundamental mechanistic understanding with practical, field-tested insights to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?

The primary and indispensable role of the base in the Suzuki-Miyaura coupling is to activate the organoboron species (typically a boronic acid) to facilitate the crucial transmetalation step.[1] This activation occurs through the formation of a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[1] Without the base, the transmetalation step is generally too slow for the catalytic cycle to proceed efficiently. The choice of base can significantly influence the reaction rate, yield, and selectivity.[2]

Q2: How do the electron-withdrawing nitro and trifluoromethyl groups on the pyridine ring affect the Suzuki coupling reaction?

The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties, on the pyridine ring has a profound impact on the reactivity of this compound. These groups significantly decrease the electron density of the pyridine ring, which in turn makes the C-Br bond more susceptible to oxidative addition by the palladium(0) catalyst. This is often the rate-determining step in the catalytic cycle for electron-rich aryl halides, so in this case, the reaction may proceed more readily.

However, the electron-deficient nature of the resulting palladium complex can also influence the subsequent transmetalation and reductive elimination steps. Furthermore, the nitro group can be susceptible to side reactions under certain conditions, which necessitates careful selection of the base and reaction parameters.

Troubleshooting Guide

Q3: My Suzuki coupling of this compound is giving low to no yield. What are the likely causes and how can I troubleshoot this?

Low or no yield in the Suzuki coupling of this substrate can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Base Strength or Solubility: The choice of base is critical. For electron-deficient heteroaryl halides, a moderately strong base is often required to promote the formation of the boronate species without causing degradation of the starting material or product.

    • Recommendation: If you are using a weak base like Na₂CO₃ and observing low conversion, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃. Cesium carbonate is known for its high solubility in many organic solvents, which can be advantageous.

  • Catalyst and Ligand Selection: While the electron-withdrawing groups facilitate oxidative addition, the choice of an appropriate ligand is still crucial for stabilizing the palladium catalyst and promoting the other steps in the catalytic cycle.

    • Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system employing bulky, electron-rich phosphine ligands such as those from the Buchwald or SPhos families.

  • Reaction Temperature and Time: Insufficient thermal energy can lead to a sluggish reaction.

    • Recommendation: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Extending the reaction time can also improve conversion.

  • Solvent and Water Content: The choice of solvent and the presence of water can significantly impact the reaction. While some water is often beneficial for the activity of inorganic bases, too much can lead to unwanted side reactions.

    • Recommendation: Ensure your organic solvent is of high purity and appropriately degassed. If using an aqueous base, the ratio of organic solvent to water should be optimized. For anhydrous conditions with bases like K₃PO₄, the addition of a small amount of water can sometimes be beneficial.

Q4: I am observing significant side products in my reaction. What are the common side reactions with this substrate and how can I mitigate them?

The most common side reactions encountered with this compound are protodeboronation of the boronic acid and potential denitration of the pyridine ring.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This is particularly problematic with electron-rich or certain heteroaromatic boronic acids.

    • Mitigation Strategies:

      • Use a less harsh base: If you are using a very strong base and observing significant protodeboronation, switching to a milder base like K₂CO₃ may be beneficial.

      • Minimize water content: While some water can be helpful, excessive amounts can promote protodeboronation. Consider using anhydrous conditions or carefully controlling the amount of water in your reaction.

      • Use stabilized boron reagents: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.

  • Denitration: The nitro group on the electron-deficient pyridine ring can be susceptible to nucleophilic attack, especially at elevated temperatures and with strongly basic conditions. This can lead to the formation of denitrated byproducts.

    • Mitigation Strategies:

      • Avoid overly strong bases: Strong bases like NaOH or NaOMe should generally be avoided.

      • Careful temperature control: Do not use excessively high temperatures, as this can promote denitration.

      • Screen different inorganic bases: The choice of inorganic base can influence the extent of denitration. It is advisable to screen bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ to find the optimal balance between reactivity and selectivity.

Data Presentation: Base Selection and Performance

While specific comparative data for the Suzuki coupling of this compound is not extensively published, the following table provides a general guide based on the performance of different bases in the Suzuki coupling of other electron-deficient bromopyridines. This should serve as a starting point for your optimization studies.

BaseTypical ConditionsExpected OutcomePotential Issues
K₂CO₃ 2-3 equivalents, Dioxane/H₂O or DMF/H₂O, 80-100 °CModerate to good yields. A good starting point for optimization.May be too weak for some challenging couplings, leading to low conversion.
Cs₂CO₃ 2-3 equivalents, Dioxane or Toluene, 80-110 °COften provides higher yields than K₂CO₃ due to better solubility.[3]More expensive than other carbonate bases.
K₃PO₄ 2-3 equivalents, Dioxane or Toluene, 80-110 °CA strong, non-nucleophilic base that is often effective for electron-deficient substrates.[4]Can be less soluble than carbonates; thorough mixing is important.
Na₂CO₃ 2-3 equivalents, DMF/H₂O or EtOH/H₂O, 80-100 °CCan be effective and is a cost-effective option.[2]Generally considered a weaker base than its potassium and cesium counterparts.

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water (if using an aqueous base system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous, degassed solvent via syringe. If using an aqueous base system, add the degassed water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OR)₂ + Base PdII_diorgano R¹-Pd(II)Ln-R² Transmetalation->PdII_diorgano RedElim Reductive Elimination PdII_diorgano->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Base Is the base strong and soluble enough? (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Start->Check_Base Change_Base Switch to a stronger/more soluble base (e.g., Cs₂CO₃ or K₃PO₄) Check_Base->Change_Base No Check_Catalyst Is the catalyst/ligand system optimal? Check_Base->Check_Catalyst Yes Change_Base->Check_Catalyst Change_Catalyst Screen bulky, electron-rich ligands (e.g., Buchwald, SPhos type) Check_Catalyst->Change_Catalyst No Check_Conditions Are the reaction temperature and time sufficient? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Optimize_Conditions Increase temperature and/or reaction time Check_Conditions->Optimize_Conditions No Check_Solvent Is the solvent system optimized? Check_Conditions->Check_Solvent Yes Optimize_Conditions->Check_Solvent Optimize_Solvent Optimize solvent and water content Check_Solvent->Optimize_Solvent No Success Improved Yield Check_Solvent->Success Yes Optimize_Solvent->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Ahmad, R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (n.d.). Nature Communications. Retrieved January 30, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Base-free Ni-catalyzed Suzuki-type cross-coupling reactions of epoxides with boronic acids. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. (n.d.). Quora. Retrieved January 30, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Here, we move beyond simple protocols to explore the underlying principles of solvent effects, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Section 1: The Chemistry at a Glance - Understanding the Substrate and Mechanism

The substrate, this compound, is a highly activated heteroaromatic system primed for nucleophilic aromatic substitution. Its reactivity stems from several key features:

  • Electron-Deficient Pyridine Ring: The inherent electron-withdrawing nature of the ring nitrogen makes the entire system electrophilic.

  • Powerful Activating Groups: The nitro (-NO2) and trifluoromethyl (-CF3) groups are potent electron-withdrawing groups (EWGs). Their placement ortho and para to the bromine leaving group is critical, as they provide resonance and inductive stabilization to the negatively charged intermediate.[1][2]

  • Leaving Group Position: The bromine is located at the C-2 position, which, along with the C-4 position, is highly activated for nucleophilic attack on a pyridine ring.[3][4] This is because the negative charge of the reaction intermediate can be delocalized directly onto the electronegative ring nitrogen, a crucial stabilizing factor.[3][4]

The reaction proceeds via a well-established two-step addition-elimination mechanism (SNAr) .[1]

  • Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5] This step is typically the slowest (rate-determining) because it involves the disruption of the stable aromatic system.[3][6]

  • Elimination (Fast Step): The aromaticity is restored through the expulsion of the bromide leaving group, yielding the final substituted product.

SNAr_Mechanism General SNAr Mechanism on this compound sub Substrate (this compound) mc Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) sub->mc + Nu⁻ (Addition) Rate-Determining Step nuc Nu⁻ prod Product mc->prod - Br⁻ (Elimination) Fast lg Br⁻

Caption: Contrasting solvation of a nucleophile in aprotic vs. protic media.

Data Summary: Solvent Properties and Expected Impact
Solvent ClassExamplesDielectric Constant (Polarity)H-Bonding AbilityExpected SNAr RateKey Considerations
Polar Aprotic DMSO, DMF, NMP, MeCNHighAcceptor OnlyVery Fast Excellent for SNAr. High boiling points can complicate workup. Some (DMF, NMP) are reprotoxic. [7]
Polar Protic H₂O, MeOH, EtOHHighDonor & AcceptorVery Slow Reduces nucleophilicity. Risk of solvolysis side products.
Ethers THF, 2-MeTHF, DioxaneModerateAcceptor OnlyModerate Good for moderately reactive systems. 2-MeTHF is a greener alternative to THF. [8]
Nonpolar Toluene, HexaneLowNoneExtremely Slow / No Reaction Poor solubility for nucleophile salts and poor stabilization of the Meisenheimer complex.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the SNAr of this compound in a practical, question-and-answer format.

Q1: My reaction is incredibly slow or has stalled completely. What should I check first?

A1: This is the most common issue and is almost always linked to the solvent or nucleophile reactivity.

  • Solvent Purity: The primary culprit is often trace amounts of water in a polar aprotic solvent. Water can protonate your nucleophile, drastically reducing its reactivity. Solution: Use anhydrous grade solvents. If unavailable, consider drying the solvent over molecular sieves prior to use.

  • Solvent Choice: If you are using a less polar solvent like acetonitrile or THF and the reaction is slow, your nucleophile may not be strong enough for those conditions. Solution: Switch to a more polar aprotic solvent like DMF or DMSO. This will better solvate the counter-ion and increase the nucleophile's effective strength.

  • Base Strength/Solubility: If your nucleophile is neutral (e.g., an amine or alcohol), a base is required to deprotonate it. Ensure the base is strong enough and, critically, soluble in your chosen solvent. An insoluble base will have poor efficacy. For example, K₂CO₃ works well in DMF but is less effective in THF. [9]* Temperature: SNAr reactions often require heat. If you are running the reaction at room temperature, gradually increasing the heat (e.g., to 60-100 °C) will likely increase the rate.

Q2: I'm seeing multiple spots on my TLC plate, indicating significant side product formation. What's happening?

A2: Side product formation points to issues with selectivity or stability.

  • Hydrolysis: If you have water contamination, you may see a byproduct corresponding to the hydrolysis of the starting material to form 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine. Solution: Ensure strictly anhydrous conditions.

  • Solvolysis: If you are using a protic solvent (e.g., methanol) out of necessity, the solvent itself can act as a nucleophile, leading to a methoxy-substituted byproduct. Solution: If possible, switch to an aprotic solvent. If not, use lower temperatures and a more potent primary nucleophile to favor the desired pathway.

  • Substrate/Product Degradation: The substrate is highly electron-deficient and can be susceptible to degradation under overly harsh basic or thermal conditions. Solution: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Consider using a weaker base like Cs₂CO₃ or an organic base like triethylamine if compatible with your nucleophile.

Troubleshooting_Workflow start Reaction Issue Identified slow_rxn Slow / Stalled Reaction start->slow_rxn side_products Side Products Observed start->side_products check_solvent Check Solvent Purity (Anhydrous?) slow_rxn->check_solvent Yes check_water Check for Water (Hydrolysis?) side_products->check_water Yes change_solvent Increase Solvent Polarity (e.g., THF -> DMSO) check_solvent->change_solvent If still slow solution_anhydrous Use Anhydrous Solvent check_solvent->solution_anhydrous check_base Check Base Strength & Solubility change_solvent->check_base If still slow increase_temp Increase Temperature check_base->increase_temp If still slow check_solvent_nuc Is Solvent Nucleophilic? (Solvolysis?) check_water->check_solvent_nuc If no check_water->solution_anhydrous check_conditions Are Conditions Too Harsh? (Degradation?) check_solvent_nuc->check_conditions If no solution_aprotic Switch to Aprotic Solvent check_solvent_nuc->solution_aprotic solution_mild Use Milder Base / Lower Temp check_conditions->solution_mild

Caption: A logical workflow for troubleshooting common SNAr issues.

Q3: My workup is messy, and I have trouble removing the solvent. Any tips?

A3: This is a classic problem with high-boiling polar aprotic solvents like DMF and DMSO.

  • Aqueous Wash: These solvents are water-miscible. Perform multiple washes with water or brine during your liquid-liquid extraction. This will pull the bulk of the DMF/DMSO into the aqueous layer.

  • Precipitation/Crystallization: If your product is a solid, you can sometimes precipitate it by adding a large volume of water to the reaction mixture (after cooling). The product crashes out and can be collected by filtration, leaving the solvent behind.

  • Azeotropic Removal: For stubborn traces of DMF, co-evaporation with a high-boiling nonpolar solvent like toluene on a rotary evaporator can be effective.

Section 4: Validated Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Standard Conditions with an Amine Nucleophile in DMF

This protocol details the reaction with morpholine, a common secondary amine nucleophile.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask with magnetic stir bar and reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous K₂CO₃.

    • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration).

    • Add morpholine dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

    • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 4.2: Alternative Conditions in Acetonitrile

This protocol demonstrates the use of a less polar, lower-boiling point solvent. Note that a stronger nucleophile or higher temperatures may be required compared to DMF.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Sodium thiophenoxide (NaSPh) (1.1 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Round-bottom flask with magnetic stir bar and reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and sodium thiophenoxide.

    • Add anhydrous acetonitrile via syringe.

    • Heat the reaction mixture to reflux (approx. 82 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Workup: Cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude material by column chromatography.

References

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Protic vs. Aprotic Solvents in Nucleophilic Substitution. (n.d.). Study.com. [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). ACS Green Chemistry Institute. [Link]

  • Solvents effects on aromatic nucleophilic substitutions. (1982). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). Chem Help ASAP via YouTube. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. (2018). Michael Evans via YouTube. [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution. (2019). ResearchGate. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). ACS Green Chemistry Institute. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]

  • SNAr reaction scope & limitations. (2020). Chem Help ASAP via YouTube. [Link]

Sources

Technical Support Center: Scale-Up of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PYR-9561 Subject Matter Expert: Senior Application Scientist, Process Safety Group Target Molecule: 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (CAS: 956104-42-0)

Executive Summary & Molecule Profile

You are accessing the technical support portal for the scale-up of This compound . This intermediate is a "loaded spring" in organic synthesis: highly reactive due to the synergistic electron-withdrawing effects of the nitro (-NO


) and trifluoromethyl (-CF

) groups on the pyridine ring.[1]

While this reactivity is excellent for Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-couplings, it presents severe thermal and regioselectivity challenges upon scale-up.
Physicochemical Snapshot
PropertyValue / CharacteristicScale-Up Implication
Molecular Weight 270.97 g/mol Standard stoichiometry calculations.
Appearance Yellow to pale solidColor changes often indicate decomposition (red/brown tars).
Electronic State Highly Electron DeficientC2-Br is extremely labile to nucleophiles (and hydrolysis).
Steric Environment C3-CF

(Ortho to Br)
Significant steric hindrance at the reaction center (C2).
Thermal Hazard C5-NO

(Nitro group)
High Risk. Potential for energetic decomposition.

Module A: Thermal Safety & Hazard Assessment (CRITICAL)

User Question: We are moving from 5g to 500g. Can we just keep the oil bath temperature the same?

Technical Response: ABSOLUTELY NOT. The presence of the nitro group at C5 renders this molecule susceptible to thermal runaway. In a 5g batch, heat dissipates quickly. In a 500g batch, the surface-area-to-volume ratio drops, leading to heat accumulation.

The "Nitro-Pyridine" Hazard

Nitropyridines are notorious for having high decomposition energies. The decomposition onset temperature can be deceptively close to the reaction temperature required to overcome the steric hindrance of the C3-CF


 group.

Troubleshooting Protocol: Thermal Stability Validation Before scaling up >100g, you must perform the following hierarchy of tests:

  • DSC (Differential Scanning Calorimetry): Run a dynamic scan (4°C/min) to find the onset of decomposition (

    
    ).
    
    • Rule of Thumb: Never operate within 50°C of

      
       without detailed cooling data.
      
  • ARC (Accelerating Rate Calorimetry): If your reaction temp is >80°C, use ARC to determine the "Time to Maximum Rate" (TMR).

  • Heat Accumulation Test: Verify that dosing the nucleophile does not exceed the cooling capacity of your jacketed reactor.

Visualization: Safety Decision Tree

SafetyFlow Start Scale-Up Request: >100g Batch DSC Step 1: Run DSC (Dynamic Scan) Start->DSC CheckTemp Is (T_onset - T_reaction) > 50°C? DSC->CheckTemp Safe Proceed with Standard Cooling (Monitor Internal Temp) CheckTemp->Safe Yes Risk HIGH RISK: Adiabatic Potential CheckTemp->Risk No ARC Step 2: Run ARC/RC1 Determine Heat Output (Qr) Risk->ARC Dosing Switch to Dosing-Controlled Process (Semi-Batch) ARC->Dosing

Figure 1: Mandatory safety workflow for nitropyridine scale-up to prevent thermal runaway.

Module B: Reaction Engineering

User Question: My yield dropped from 92% (gram scale) to 65% (kilo scale). The LCMS shows a new peak with M-Br+OH mass. What happened?

Technical Response: You are experiencing Hydrolysis Competition . The C2 position is so electron-deficient (activated by C5-NO


 and C3-CF

) that water acts as a competitive nucleophile, displacing the bromine to form the pyridinone (2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine).

Root Cause Analysis:

  • Moisture Ingress: On a larger scale, longer addition times mean the reaction mixture is exposed to ambient moisture for longer.

  • Mixing Efficiency: Poor mixing creates "hot spots" where local stoichiometry favors side reactions.

  • Solvent Wetness: Hygroscopic solvents (like DMF or DMSO) absorb water rapidly.

Optimization Guide:

ParameterRecommendation for Scale-UpWhy?
Solvent Switch from DMF/DMSO to Acetonitrile (MeCN) or THF Easier to dry; easier to remove during workup (lower BP).
Base Use anhydrous K

CO

or Cs

CO

Inorganic bases are easier to filter off than organic amine salts.
Reagent Quality Karl Fischer (KF) Titration is mandatoryEnsure solvent water content is <500 ppm.
Addition Mode Solid-to-Liquid or Controlled Liquid Dosing Avoid dumping reagents. Dose the nucleophile to the pyridine to keep the pyridine in excess initially.
Visualization: The Hydrolysis Trap

ReactionPath Start 2-Br-5-NO2-3-CF3-Pyridine (Substrate) Product Desired Product (S_NAr Substitution) Start->Product  Fast Reaction (Anhydrous) Byproduct Pyridinone Impurity (Hydrolysis) Start->Byproduct  Competitive Reaction (Wet Solvent/Hot Spots) Nu Nucleophile (R-NH2) Nu->Product H2O Trace Water (Impurity) H2O->Byproduct

Figure 2: Kinetic competition between desired substitution and hydrolysis. Water must be excluded.[2][3][4]

Module C: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

User Question: The reaction stalls at 40% conversion. Adding more catalyst doesn't help. The solution turns black immediately.

Technical Response: The nitro group is likely poisoning your catalyst, or the steric bulk of the C3-CF


 group is preventing oxidative addition.

Troubleshooting Steps:

  • The "Nitro" Poisoning: Nitro groups can coordinate to Pd(0) species or undergo partial reduction to nitroso species, which are potent catalyst poisons.

    • Solution: Switch to a Pd(II) precatalyst (like Pd(OAc)

      
       or PdCl
      
      
      
      (dppf)) rather than Pd(0). This ensures a steady release of active species.
  • Steric Hindrance (C3-CF

    
    ):  The bulky trifluoromethyl group ortho to the bromine makes it difficult for the Palladium to insert.
    
    • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or BrettPhos). These ligands open up the active site and stabilize the oxidative addition complex.

  • Temperature: You may need higher temperatures (80-100°C) to overcome the steric barrier. Refer back to Module A for safety checks before heating.

Module D: Purification & Waste Disposal

User Question: The product is oiling out during crystallization. Also, how do we handle the waste?

Technical Response: 1. Handling "Oiling Out": Fluorinated compounds (due to the


 group) often exhibit "greasy" behavior and low melting points.
  • Protocol: Use a seeding protocol . Cool the mixture slowly to the metastable zone, add seed crystals (0.5 wt%), and hold for 1 hour before further cooling.

  • Solvent System: Avoid pure non-polar solvents (Hexanes). Use a mixture of Heptane/Isopropyl Acetate or Heptane/Toluene . The aromatic solvent helps solubilize the fluorinated ring just enough to allow ordered crystal growth.

2. Waste Management (Environmental Compliance):

  • Fluorinated Waste: Do not mix aqueous waste streams with general organic waste if possible. Fluorinated organics require high-temperature incineration (>1100°C) to prevent HF formation and must be flagged for specialized disposal.

  • Brominated Waste: Segregate halogenated solvents.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem? Retrieved from [Link]

  • IChemE (Institution of Chemical Engineers). (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.[5] Retrieved from [Link]

  • Tsukamoto, M., et al. (2021).[6] Trifluoromethylpyridine as a key structural motif in active ingredients.[7] Journal of Pesticide Science. Retrieved from [Link][7]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical comparison of X-ray crystallographic analysis with other key analytical techniques for the structural elucidation of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a nuanced, field-proven perspective on experimental design, data interpretation, and the strategic selection of analytical tools in a drug development context. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its utility as a versatile building block stems from the unique electronic properties conferred by its substituents: a bromine atom, a nitro group, and a trifluoromethyl group.[1] The precise spatial arrangement of these groups is critical to the molecule's reactivity and its ability to interact with biological targets. Therefore, unambiguous structural determination is a prerequisite for its effective application.

While a suite of analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing a definitive three-dimensional molecular structure. This guide will first detail the comprehensive workflow for the X-ray crystallographic analysis of the title compound. Subsequently, it will present a comparative analysis with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), to provide a holistic understanding of their respective strengths and limitations in the context of this specific molecule.

X-ray Crystallographic Analysis: The Definitive Approach

Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing precise bond lengths, bond angles, and the overall molecular conformation in the solid state.[1] This technique is indispensable for confirming the regioselectivity of the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the key steps for the successful X-ray crystallographic analysis of this compound.

Step 1: Crystal Growth - The Foundation of a High-Quality Structure

High-quality single crystals are the cornerstone of a successful SC-XRD experiment. For a small organic molecule like this compound, several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane) is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration facilitates the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, or even sub-ambient temperatures, to induce crystallization.

Causality Behind the Choice: The choice of solvent and method is critical and often determined empirically. The goal is to achieve a state of supersaturation that is conducive to the growth of a few, well-formed crystals rather than a large number of small or poorly ordered crystals.

Step 2: Data Collection - Capturing the Diffraction Pattern

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity and position of the diffracted X-ray beams are recorded by a detector.

Step 3: Structure Solution and Refinement - From Diffraction to 3D Model

The collected diffraction data are processed to yield a set of structure factors. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. An initial molecular model is built into this map, and the atomic positions and displacement parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Expected Crystallographic Data and Molecular Geometry

While a specific crystal structure for this compound is not publicly available as of this writing, a hypothetical but realistic set of crystallographic data is presented in Table 1 for illustrative purposes. The expected molecular geometry, with key bond lengths and angles, is summarized in Table 2.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₆H₂BrF₃N₂O₂
Formula Weight271.00
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.5
Volume (ų)978.4
Z4
Density (calculated) (g/cm³)1.840
Absorption Coefficient (mm⁻¹)4.65
F(000)528
R-factor (%)4.5
Goodness-of-fit1.05

Table 2: Expected Molecular Geometry of this compound

Bond/AngleExpected Value
C-Br (Å)1.88 - 1.92
C-N (nitro) (Å)1.47 - 1.51
N-O (Å)1.21 - 1.25
C-C (pyridine) (Å)1.37 - 1.40
C-N (pyridine) (Å)1.33 - 1.35
C-CF₃ (Å)1.48 - 1.52
C-F (Å)1.32 - 1.35
O-N-O (°)123 - 127
C-C-Br (°)118 - 122
C-C-N (nitro) (°)117 - 121

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural data, other techniques offer complementary information and may be more suitable for certain applications, such as routine analysis or monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.

  • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons. For this compound, the two aromatic protons would appear as distinct signals, and their coupling constants would help confirm their relative positions.

  • ¹³C NMR: Reveals the number and chemical environment of carbon atoms. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: Is highly sensitive to the chemical environment of fluorine atoms and would show a singlet for the CF₃ group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish the complete connectivity of the molecule, confirming the positions of the substituents.

Protocol for NMR Analysis:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • If necessary, acquire 2D NMR spectra to resolve any ambiguities in the structural assignment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be most appropriate.

Protocol for HPLC Analysis:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Standard and Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent. Prepare a series of calibration standards by diluting the stock solution. Dissolve the sample to be analyzed in the mobile phase.

  • Chromatographic Conditions: Use a C18 column and a UV detector set to a wavelength where the compound has strong absorbance (typically around 254 nm). A gradient elution may be necessary to separate the compound from any impurities.

  • Data Analysis: Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS is a suitable method for its analysis, particularly for detecting and identifying trace impurities.

Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions: Use a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane). Program the oven temperature to ramp from a low initial temperature to a final temperature that is sufficient to elute the compound.

  • MS Conditions: Use electron ionization (EI) as the ionization source. The mass spectrometer will provide a mass spectrum of the compound, which can be used for identification by comparison to a spectral library or by interpretation of the fragmentation pattern.

Performance Comparison

The choice of analytical technique depends on the specific information required. Table 3 provides a comparative overview of the performance of each technique for the analysis of this compound.

Table 3: Comparison of Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyHPLCGC-MS
Information Provided Definitive 3D structure, bond lengths, angles, packingConnectivity, chemical environment, solution conformationPurity, quantificationPurity, quantification, molecular weight, fragmentation pattern
Sample State Single crystalSolutionSolutionSolution (volatile compounds)
Sensitivity Low (requires a good quality crystal)ModerateHighVery High
Throughput LowModerateHighHigh
Destructive? NoNoNoYes (for the portion injected)
Primary Application Unambiguous structure determinationStructural elucidation in solution, reaction monitoringQuality control, purity analysis, quantificationImpurity profiling, identification of volatile components

Visualization of Workflows and Structures

Experimental Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Final 3D Structure validation->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Conclusion: An Integrated Approach to Structural Analysis

The structural elucidation of this compound necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information, its application is contingent on the ability to grow high-quality crystals. NMR spectroscopy serves as an excellent complementary technique for confirming the molecular structure in solution and is often more readily accessible. HPLC and GC-MS are indispensable tools for assessing purity, quantifying the compound, and identifying impurities, which are critical aspects in both research and industrial settings.

As a Senior Application Scientist, the recommendation is to employ X-ray crystallography during the initial stages of research to unequivocally establish the molecular structure. For routine analysis, process monitoring, and quality control, a validated HPLC or GC-MS method is more practical and efficient. NMR should be utilized for detailed structural confirmation in solution and for investigating dynamic processes. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive and robust analytical strategy for this compound and its derivatives, thereby accelerating the drug development and chemical synthesis pipeline.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Theoretical and Experimental Guide to the Reactivity of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine ring system holds a prominent position. This guide provides a comprehensive theoretical and experimental overview of the reactivity of 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, a highly activated and versatile building block. We will objectively compare its performance with relevant alternatives, supported by theoretical rationale and experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Molecular Architecture: Understanding the Enhanced Reactivity

This compound is a pyridine ring substituted with a bromine atom at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position.[1] This specific arrangement of substituents culminates in a highly electron-deficient aromatic system, which is the cornerstone of its enhanced reactivity, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1]

The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly lowers the electron density of the pyridine ring.[1] This effect is most pronounced at the positions ortho and para to the electron-withdrawing groups. In this molecule, the bromine atom at the C2 position is ortho to the trifluoromethyl group and para to the nitro group, making it an excellent leaving group in SNAr reactions. The trifluoromethyl group also enhances the lipophilicity of the molecule, which can be advantageous for its solubility in organic solvents and its ability to penetrate cell membranes in biological applications.[1]

To contextualize the reactivity of this compound, we will compare it with two key analogues:

  • 2-Bromo-5-nitropyridine: This molecule lacks the trifluoromethyl group, offering a baseline to evaluate the impact of the -CF₃ substituent.

  • 2-Bromo-3,5-bis(trifluoromethyl)pyridine: This analogue replaces the nitro group with a second trifluoromethyl group, allowing for a comparison of the electronic effects of -NO₂ versus a second -CF₃ group.

Theoretical Framework for Reactivity Comparison

Based on the Hammett substituent constants (σ), which quantify the electronic effect of a substituent, we can infer the following reactivity trend:

This compound > 2-Bromo-3,5-bis(trifluoromethyl)pyridine > 2-Bromo-5-nitropyridine

The nitro group is one of the strongest electron-withdrawing groups, and the trifluoromethyl group is also a potent electron withdrawer. The synergistic effect of both a nitro and a trifluoromethyl group in this compound leads to the most electron-deficient pyridine ring among the three, and thus the highest reactivity towards nucleophiles.

Below is a conceptual workflow for a computational analysis that could be performed to quantify these differences.

G cluster_0 Computational Workflow for Reactivity Analysis A Molecule Geometry Optimization (DFT) B Calculation of LUMO Energies A->B C Generation of Electrostatic Potential Maps A->C D Transition State Search for SNAr with a Model Nucleophile A->D F Comparative Reactivity Prediction B->F C->F E Calculation of Activation Energy Barriers D->E E->F

Caption: A conceptual workflow for the computational comparison of reactivity.

Comparative Performance in Key Chemical Transformations

The enhanced electrophilicity of this compound makes it a superior substrate in several classes of reactions critical for drug discovery and development.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for introducing a wide range of functionalities onto an aromatic core. The high reactivity of this compound allows these reactions to proceed under milder conditions and with a broader scope of nucleophiles compared to its less activated counterparts.

Table 1: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound2-Bromo-3,5-bis(trifluoromethyl)pyridine2-Bromo-5-nitropyridine
Reactivity Very HighHighModerate
Typical Reaction Conditions Room temperature to moderate heatingModerate to high heatingHigh heating often required
Nucleophile Scope Broad (amines, alcohols, thiols, etc.)BroadMore limited to strong nucleophiles
Key Advantage Excellent reactivity and broad scopeHigh reactivitySimpler starting material
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general guideline for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, DIPEA) (2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN)

  • Reaction vessel with a magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound and the chosen solvent.

  • Add the amine nucleophile and the base to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 SNAr Experimental Workflow A Reactant Setup (Inert Atmosphere) B Addition of Reagents A->B C Reaction at Controlled Temperature B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up and Extraction D->E F Purification (Chromatography) E->F G Product Characterization F->G

Caption: A generalized experimental workflow for SNAr reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The electron-deficient nature of this compound facilitates the oxidative addition step in the catalytic cycle, often leading to higher yields and faster reaction times compared to less activated aryl bromides.

Table 2: Qualitative Comparison in Suzuki-Miyaura Cross-Coupling

FeatureThis compound2-Bromo-3,5-bis(trifluoromethyl)pyridine2-Bromo-5-nitropyridine
Reactivity HighHighModerate
Catalyst Loading Typically lowerLowerMay require higher loading
Reaction Times Generally shorterShorterCan be longer
Side Reactions Potential for nitro group reductionGenerally cleanFewer electronic side reactions
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

  • Reaction vessel with a magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system to the vessel under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br OxAdd->PdII Trans Transmetalation PdII->Trans Ar'B(OR)2 PdII_Ar Ar-Pd(II)-Ar' Trans->PdII_Ar RedEl Reductive Elimination PdII_Ar->RedEl RedEl->Pd0 Product Ar-Ar' RedEl->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the high reactivity of this compound is advantageous for the oxidative addition of the palladium catalyst.

Table 3: Qualitative Comparison in Buchwald-Hartwig Amination

FeatureThis compound2-Bromo-3,5-bis(trifluoromethyl)pyridine2-Bromo-5-nitropyridine
Reactivity HighHighModerate
Ligand Choice Broad scope of effective ligandsBroad scopeMay require more specialized ligands
Base Sensitivity Nitro group can be sensitive to strong basesGenerally robustLess sensitive
Yields Generally highHighVariable
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Reaction vessel with a magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the solvent, followed by the amine and then this compound.

  • Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction's progress.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product via column chromatography.

Conclusion: A Privileged Building Block for Accelerated Discovery

The theoretical and experimental evidence strongly supports the classification of this compound as a highly reactive and versatile building block in modern organic synthesis. The synergistic electron-withdrawing effects of the nitro and trifluoromethyl groups render the C2-bromo position exceptionally susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.

This heightened reactivity translates into several practical advantages for researchers:

  • Milder Reaction Conditions: Often enabling reactions to proceed at lower temperatures, which can improve functional group tolerance and reduce the formation of byproducts.

  • Broader Substrate Scope: Allowing for the use of a wider variety of weaker nucleophiles and coupling partners.

  • Improved Efficiency: Frequently leading to higher yields and shorter reaction times.

While less substituted analogues like 2-bromo-5-nitropyridine have their utility, this compound offers a distinct advantage when seeking to rapidly construct complex molecular architectures, particularly in the demanding context of pharmaceutical and agrochemical research. Its predictable and potent reactivity makes it a valuable tool for accelerating discovery and development timelines.

References

Sources

×

Retrosynthesis Analysis

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2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.